2-Iodofluoren-9-one

Overview

Description

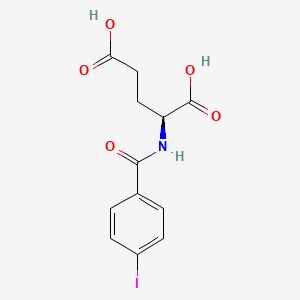

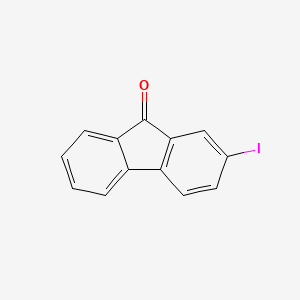

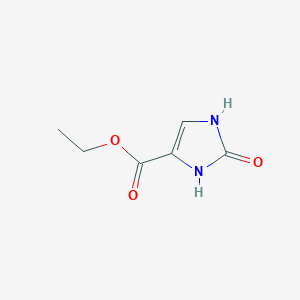

2-Iodofluoren-9-one (IFO) is an organic compound that consists of a fluorene skeleton with an iodine atom and a ketone group . It has a molecular formula of C13H7IO and a molecular weight of 306.10 g/mol .

Synthesis Analysis

A novel Pd-catalyzed assembly of fluoren-9-ones by merging of C–H activation and difluorocarbene transfer has been disclosed . In this transformation, ClCF2COONa served as a difluorocarbene precursor to be harnessed as a carbonyl source . This protocol enables the production of fluoren-9-ones in high yields with excellent functional group compatibility .Molecular Structure Analysis

The IUPAC name for 2-Iodofluoren-9-one is 2-iodofluoren-9-one . The InChI is InChI=1S/C13H7IO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H and the InChIKey is VRRWYZJLVCUFPU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)I .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodofluoren-9-one include a molecular weight of 306.10 g/mol, XLogP3 of 4.2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 305.95416 g/mol, Monoisotopic Mass of 305.95416 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 15, Formal Charge of 0, Complexity of 276, Isotope Atom Count of 0, Defined Atom Stereocenter Count of 0, Undefined Atom Stereocenter Count of 0, Defined Bond Stereocenter Count of 0, Undefined Bond Stereocenter Count of 0, and Covalently-Bonded Unit Count of 1 .Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

2-Iodofluoren-9-one and its derivatives are prominently utilized in the fabrication and enhancement of organic light-emitting diodes (OLEDs). An efficient synthesis of pure 2-iodo-9,9'-spirobifluorene, without troublesome iodination of 9,9-spirobifluorene or the Sandmeyer reaction of 2-amino-9,9'-spirobifluorene, has been achieved. This compound and its main group element-bridged bis-9,9'-spirobifluorene derivatives exhibit large triplet state energy gaps, high glass transition temperatures, and varied charge-transporting properties. These properties are advantageous for blue phosphorescence organic light-emitting diodes (PhOLEDs), making these derivatives valuable for display and lighting technologies (Wu, Chen, & Chen, 2014).

Electrochemical Analysis

The electrochemical behavior of genotoxic 2,7-dinitrofluoren-9-one, a compound related to 2-Iodofluoren-9-one, has been extensively studied. Techniques such as DC polarography and cyclic voltammetry have been employed to investigate this compound in buffered aqueous-methanolic solutions. The findings of these studies are crucial for understanding the electrochemical properties and potential applications of this class of compounds in various analytical and synthetic contexts (Vyskočil & Barek, 2009).

Molecular Interactions and Structural Analysis

Studies involving 1-Iodoperfluoroheptane and similar compounds have revealed significant insights into molecular interactions, such as exceptionally short N⋯I contacts. These findings are instrumental in understanding the intermolecular aggregation and structural aspects of these compounds, which can be leveraged in various fields, including materials science and molecular engineering (Fontana et al., 2002).

Safety and Hazards

The safety data sheet for 9-Fluorenone, a similar compound, indicates that it causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice/attention . It is also noted to be toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is known that 2-iodofluoren-9-one is a chemical compound that belongs to the family of fluorenone derivatives. Fluorenone derivatives have been studied for their interactions with various biological targets, but specific information about 2-Iodofluoren-9-one is currently limited.

Mode of Action

It has been suggested that fluorenone derivatives, such as 2-iodofluoren-9-one, may interact with their targets through various mechanisms, potentially including binding to specific receptors or enzymes, or through interactions with cellular membranes

Biochemical Pathways

It is known that fluorenone derivatives can influence various biochemical pathways, potentially through their interactions with specific targets

Result of Action

It is known that fluorenone derivatives can have various effects at the molecular and cellular level, potentially through their interactions with specific targets

Action Environment

properties

IUPAC Name |

2-iodofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7IO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRWYZJLVCUFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289974 | |

| Record name | 2-iodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodofluoren-9-one | |

CAS RN |

3096-46-6 | |

| Record name | NSC65932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODO-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

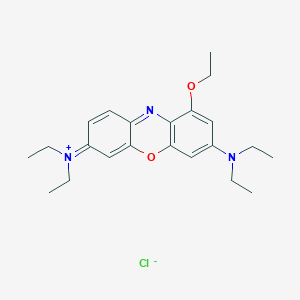

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B1604524.png)